3-Iodo-2-propynyl butylcarbamate
Overview
Description
3-iodo-2-propynyl butylcarbamate is an off-white solid.
3-iodoprop-2-yn-1-yl butylcarbamate is a carbamate ester that is carbamic acid in which the nitrogen has been substituted by a butyl group and in which the hydrogen of the carboxy group is replaced by a 1-iodoprop-2-yn-3-yl group. A fungicide, it is used as a preservative and sapstain control chemical in wood products and as a preservative in adhesives, paints, latex paper coating, plastic, water-based inks, metal working fluids, textiles, and numerous consumer products. It has a role as a xenobiotic, an environmental contaminant and an antifungal agrochemical. It is a carbamate ester, an organoiodine compound, an acetylenic compound and a carbamate fungicide.
3-Iodo-2-propynyl butyl carbamate is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
Mechanism of Action
Target of Action
3-Iodoprop-2-yn-1-yl butylcarbamate, also known as IPBC, is a member of the carbamate family of biocides . It is primarily used as an antifungal and antimicrobial agent .
Mode of Action
As a member of the carbamate family, it is likely that ipbc interferes with the normal functioning of certain enzymes, leading to the death of the fungal or microbial cells .
Biochemical Pathways
Given its antifungal and antimicrobial properties, it is likely that ipbc disrupts essential biochemical pathways in these organisms, leading to their death .
Pharmacokinetics
It is known that ipbc is a water-soluble compound , which may influence its bioavailability and distribution.
Result of Action
The primary result of IPBC’s action is the death of fungal and microbial cells, thereby preventing their growth and proliferation . This makes IPBC an effective preservative in various industries, including paints and coatings, wood preservatives, personal care, and cosmetics .
Action Environment
The efficacy and stability of IPBC can be influenced by various environmental factors. For instance, its water solubility may affect its distribution and effectiveness in different environments . Additionally, the use of IPBC is restricted in some countries due to its potential toxicity, especially acute inhalation toxicity .
Properties
IUPAC Name |
3-iodoprop-2-ynyl N-butylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVVKGNFXHOCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCC#CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO2 | |
Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0028038 | |
Record name | 3-Iodo-2-propynyl-N-butylcarbamate | |
Source | EPA DSSTox | |
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Molecular Weight |
281.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-iodo-2-propynyl butylcarbamate is an off-white solid., White solid with a pungent odor; [HSDB] | |
Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18162 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Iodo-2-propynyl butylcarbamate | |
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Solubility |
In water, 156 mg/L at 20 °C | |
Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |
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Density |
1.575 g/mL | |
Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |
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Vapor Pressure |
0.0000525 [mmHg], 5.25X10-5 mm Hg at 30 °C | |
Record name | 3-Iodo-2-propynyl butylcarbamate | |
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Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
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Color/Form |
Off-white, dull color powder, White, crystalline powder | |
CAS No. |
55406-53-6, 85045-09-6 | |
Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18162 | |
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Record name | 3-Iodo-2-propynyl butylcarbamate | |
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Record name | 3-Iodo-2-propynylbutylcarbamate | |
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Record name | Iodopropynyl butylcarbamate | |
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Record name | Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester | |
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Record name | 3-Iodo-2-propynyl-N-butylcarbamate | |
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Record name | 3-iodo-2-propynyl butylcarbamate | |
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Record name | Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester | |
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Record name | IODOPROPYNYL BUTYLCARBAMATE | |
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Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
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Melting Point |
66 °C | |
Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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